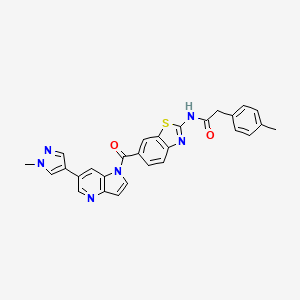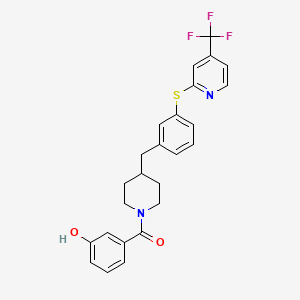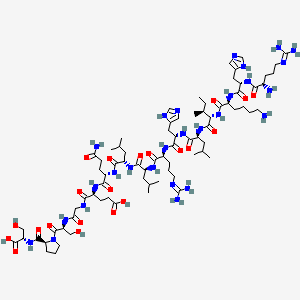
Lck-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lck-IN-3 is a compound known for its inhibitory effects on lymphocyte-specific protein tyrosine kinase (LCK), a member of the Src family of kinases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The industrial production of Lck-IN-3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet the standards required for scientific research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Lck-IN-3 undergoes various chemical reactions, including:
Phosphorylation Inhibition: It inhibits the phosphorylation of LCK, a critical step in T-cell receptor signaling.
Cell Cycle Arrest: It induces cell cycle arrest in the G2/M phase, leading to apoptosis in acute lymphoblastic leukemia cells.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents such as kinase inhibitors and conditions that facilitate phosphorylation inhibition and cell cycle arrest .
Major Products Formed
The major products formed from these reactions include phosphorylated and non-phosphorylated forms of LCK, as well as apoptotic cells resulting from cell cycle arrest .
Wissenschaftliche Forschungsanwendungen
Lck-IN-3 has a wide range of scientific research applications, including:
Wirkmechanismus
Lck-IN-3 exerts its effects by inhibiting the phosphorylation of LCK, a key enzyme in T-cell receptor signaling. This inhibition disrupts the signaling pathways involved in T-cell activation and proliferation, leading to cell cycle arrest and apoptosis in leukemia cells . The molecular targets and pathways involved include the T-cell receptor complex and downstream signaling molecules such as ZAP-70 .
Vergleich Mit ähnlichen Verbindungen
Lck-IN-3 is unique among LCK inhibitors due to its specific targeting of acute lymphoblastic leukemia cells and its ability to induce cell cycle arrest and apoptosis. Similar compounds include:
Dasatinib: A multi-kinase inhibitor that targets BCR-ABL and Src family kinases, including LCK.
Bosutinib: Another Src family kinase inhibitor with activity against LCK.
Saracatinib: A selective Src kinase inhibitor that also targets LCK.
This compound stands out due to its specificity and potency in inhibiting LCK phosphorylation and inducing apoptosis in leukemia cells .
Eigenschaften
Molekularformel |
C28H22N6O2S |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-N-[6-[6-(1-methylpyrazol-4-yl)pyrrolo[3,2-b]pyridine-1-carbonyl]-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C28H22N6O2S/c1-17-3-5-18(6-4-17)11-26(35)32-28-31-23-8-7-19(13-25(23)37-28)27(36)34-10-9-22-24(34)12-20(14-29-22)21-15-30-33(2)16-21/h3-10,12-16H,11H2,1-2H3,(H,31,32,35) |
InChI-Schlüssel |
ZKKQJQVUESZJMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)N4C=CC5=C4C=C(C=N5)C6=CN(N=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)



![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)







